(+)-Camphor-10-sulfonic acid

Description

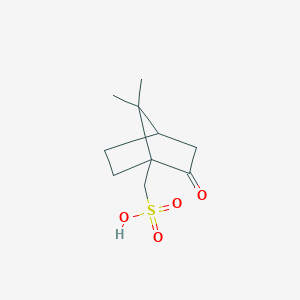

Structure

3D Structure

Properties

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863113 | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5872-08-2, 3144-16-9 | |

| Record name | (±)-Camphorsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-10-Camphorsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-6-oxobornane-10-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Camphorsulfonic acid can be prepared by the sulfonation of camphor with sulfuric acid and acetic anhydride . The reaction involves the following steps:

- Adding camphor and acetic anhydride to a reaction vessel.

- Mixing the components until dissolved.

- Dripping sulfuric acid into the mixture after cooling.

- Maintaining the reaction at 44-45°C for 48 hours.

- Cooling the mixture to 6-7°C.

- Crystallizing, filtering, washing with a small amount of acetic acid, and drying to obtain camphorsulfonic acid .

Chemical Reactions Analysis

Camphorsulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Catalytic Role in Reactions

CSA is widely recognized for its catalytic properties in organic synthesis. It serves as a chiral catalyst and is utilized in various reactions:

- Asymmetric Synthesis : CSA is employed in the asymmetric synthesis of compounds such as (–)-isooncinotine, a lactam derived from spermidine alkaloid. This application showcases CSA's ability to resolve chiral compounds effectively .

- Diastereomeric Salt Resolution : CSA facilitates the resolution of diastereomeric salts, which is crucial for obtaining pure enantiomers in pharmaceutical applications .

- Synthesis of Sulfonamides : Recent studies have demonstrated that CSA can be used to synthesize alkyl and aryl sulfonamides with high yields under mild conditions, further emphasizing its utility in drug development .

One-Pot Reactions

CSA has been successfully integrated into one-pot tandem reactions. For instance, a recent study showcased a CSA-mediated approach to synthesize functionalized indole and 2-quinolone derivatives from Ugi reactions, demonstrating the efficiency of CSA in streamlining complex synthetic pathways .

Material Science

Additive in Perovskite Solar Cells

In the field of material science, CSA has been investigated as an additive in perovskite solar cells. Research indicates that incorporating CSA into perovskite solutions enhances crystallization and improves the electrical properties of the resulting materials:

- Crystallization Improvement : The addition of CSA leads to larger perovskite crystals, which can enhance charge mobility within the solar cells. Studies found that devices with CSA maintained performance levels comparable to reference cells without CSA at certain concentrations .

- Performance Metrics : Perovskite solar cells containing up to 2 mg/mL of CSA exhibited similar or improved current density compared to control samples, while higher concentrations resulted in increased series resistance .

Pharmaceutical Applications

Role in Drug Formulation

CSA's properties make it valuable in pharmaceutical formulations. It acts as a stabilizing agent for certain drugs and enhances solubility:

- Stabilization of Active Ingredients : The presence of CSA can improve the stability and solubility of active pharmaceutical ingredients (APIs), making it easier to formulate effective medications .

- Quality Control : CSA is also used in analytical chemistry for determining concentrations of various compounds through techniques such as UV spectrophotometry, ensuring quality control in pharmaceutical manufacturing .

Case Studies

Mechanism of Action

The mechanism of action of camphorsulfonic acid involves its role as a strong acid and catalyst. It facilitates various chemical reactions by providing a proton source or acting as a Lewis acid. For example, in the sulfonation of camphor, it involves a retro-semipinacol rearrangement, deprotonation, and sulfonation of the alkene intermediate . In catalysis, it can activate carbonyl compounds for nucleophilic attack in aldol condensations and other reactions .

Comparison with Similar Compounds

Acidity and Catalytic Performance

CSA is a strong organic acid (pKₐ ~ 1.0) comparable to mineral acids like HCl but with distinct steric and chiral properties. Its efficacy as a catalyst or dopant is context-dependent:

Key Findings :

- In depolymerization of poly(1,3-dioxolane), CSA and DPP achieved >95% monomer recovery at 100–150°C, but CSA’s chiral structure enables additional applications in asymmetric synthesis .

- In HPLC, CSA as a counterion reduced retention times (k’) for quinoline alkaloids compared to butanesulfonic acid, suggesting weaker ion-pair interactions .

Comparison with Other Catalysts :

- Potassium dodecatungstocobaltate, an inorganic catalyst, achieved similar α-selectivity in glycosidation but required harsher conditions .

- CSA outperformed HNO₃ and CH₃COOH in epoxide-opening reactions due to its balanced acidity and steric bulk .

Role in Materials Science

CSA’s sulfonate group enhances conductivity in polymers and perovskites:

Comparison with Tosylic Acid :

Comparison with Other Sulfonates :

- Methanesulfonic acid lacks the camphor backbone, limiting its utility in chiral resolutions or antimicrobial complexation .

Biological Activity

Camphorsulfonic acid (CSA) is a versatile compound primarily recognized for its role as a dopant in conducting polymers and as a catalyst in organic synthesis. Its biological activity has garnered attention in various fields, including pharmaceuticals and materials science. This article explores the biological activity of CSA, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of Camphorsulfonic Acid

Camphorsulfonic acid is a sulfonic acid derivative of camphor, characterized by its strong acidity (pKa ≈ 1.2) and ability to form salts with various organic compounds. It is commonly used in the synthesis of polymers, particularly polyaniline, and in enhancing the solubility of poorly soluble drugs.

CSA exhibits several biological activities through different mechanisms:

- Protonation of Functional Groups : The sulfonic group in CSA can protonate amine and imine groups, facilitating various chemical reactions, including polymerization and drug formulation.

- Catalytic Activity : CSA serves as an effective catalyst in Friedel-Crafts reactions and other organic transformations, enhancing reaction rates and yields.

- Drug Solubilization : By forming salts with poorly soluble drugs, CSA improves their solubility and bioavailability, which is crucial for therapeutic applications.

Case Study: Dapsone-Camphorsulfonic Acid Salt

A significant application of CSA is in the formation of salts with drugs to enhance solubility. For instance, dapsone, an antibiotic used for leprosy treatment, forms a salt with CSA that significantly increases its solubility at pH 1.2 compared to dapsone alone. This salt formation reduces the required dosage and associated side effects, making it a promising strategy for improving drug formulations .

1. Polyaniline Composites

Research indicates that CSA-doped polyaniline composites exhibit improved thermal stability and conductivity compared to those doped with hydrochloric acid alone. The use of CSA allows for better protonation of the polymer backbone, leading to enhanced electrical properties .

| Composite Type | Conductivity (S/cm) | Thermal Stability |

|---|---|---|

| PANi/HCl | Lower | Moderate |

| PANi/CSA | Higher | Improved |

2. Catalytic Reactions

CSA has been shown to catalyze various organic reactions effectively. For example, in a study on the alkylation of indolylmethanols, CSA provided high yields under mild conditions compared to other acids .

| Catalyst | Yield (%) |

|---|---|

| Camphorsulfonic Acid | 80 |

| p-Toluenesulfonic Acid | 60 |

| Sulfuric Acid | 62 |

3. Synthesis of Heterocyclic Compounds

CSA's role in synthesizing biologically significant heterocycles has been documented extensively. It facilitates the formation of oxindole derivatives, which are core structures in numerous natural products and pharmaceuticals .

Q & A

Q. How does solvent selection influence CSA-catalyzed reactions, and how can optimal conditions be determined?

CSA is widely used as a Brønsted acid catalyst in organic synthesis. In the synthesis of 2-phenyl-1H-benzimidazole derivatives, aqueous medium was identified as optimal due to enhanced reaction efficiency and yield (85–92%) compared to organic solvents like ethanol or acetonitrile (60–75%) . Methodology :

- Screen solvents with varying polarities and proticities (e.g., water, ethanol, acetonitrile).

- Monitor reaction progress via TLC or HPLC and quantify yields using techniques like NMR or GC-MS.

- Prioritize solvents that stabilize intermediates (e.g., protonated aldehydes) while avoiding side reactions (e.g., hydrolysis).

Reference Data: See Table II (solvent vs. yield) in .

Q. What spectroscopic methods are suitable for characterizing CSA and its derivatives?

CSA and its ammonium salts are commonly analyzed using circular dichroism (CD) spectroscopy due to their chiral centers. For example, 0.06% (w/v) d-10-ammonium CSA in water is prepared in a 0.2 mm cell for CD measurements to study conformational changes under varying conditions (e.g., pH, temperature) . Methodology :

- Use CD spectroscopy to monitor chirality-dependent interactions (e.g., protein binding).

- Calibrate instruments with standard CSA concentrations and validate with control experiments.

- Couple with UV-Vis spectroscopy to correlate optical activity with electronic transitions.

Advanced Research Questions

Q. How does CSA chirality influence the synthesis of helical nanostructures in polymer chemistry?

Enantiomeric CSA (L- or R-forms) directs the helical handedness of polyaniline nanofibers. For instance, L-CSA produces left-handed helices, while R-CSA yields right-handed structures due to stereospecific interactions during polymerization. These helices further self-assemble into rope-like bundles, as confirmed by SEM and TEM . Methodology :

- Synthesize polymers using enantiopure CSA (e.g., (1R)-(−)-CSA or (1S)-(+)-CSA).

- Characterize helicity using polarized microscopy or X-ray crystallography.

- Correlate molar ratios (CSA:aniline) with nanofiber morphology (e.g., 1:1 vs. 1:2 ratios).

Q. What mechanistic role does CSA play in acid-catalyzed reactions, and how can byproducts be mitigated?

CSA acts as a proton donor in reactions like benzylidene acetal formation. For example, it protonates benzaldehyde dimethyl acetal, facilitating selective protection of hydroxyl groups. Post-reaction, CSA is neutralized with triethylamine to prevent side reactions (e.g., over-acidification), with methanol as a byproduct . Methodology :

- Track proton transfer using NMR or FT-IR to identify intermediates.

- Optimize stoichiometry (e.g., 3 mol% CSA) and quenching agents (e.g., EtN) via kinetic studies.

- Analyze byproducts via GC-MS or HPLC and adjust reaction conditions (e.g., temperature, time).

Q. How can CSA derivatives be designed for asymmetric catalysis, and what stereoelectronic factors govern enantioselectivity?

Chiral 1,3-oxathiane catalysts derived from CSA enable asymmetric epoxidation of aldehydes. The oxygen atom in the oxathiane ring mediates stereoelectronic effects, with enantioselectivity independent of solvent but dependent on catalyst structure (e.g., acetaldehyde-derived oxathiane yields >90% ee) . Methodology :

- Synthesize CSA-derived catalysts (e.g., 1,3-oxathianes) and test in model reactions (e.g., epoxidation).

- Use computational tools (DFT) to analyze transition states and substituent effects.

- Validate selectivity via chiral HPLC or X-ray diffraction.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported CSA reaction yields?

Discrepancies often arise from solvent purity, CSA enantiopurity, or measurement techniques. For example, benzimidazole synthesis yields vary by 10–15% across solvents (Table II in vs. other studies). Resolution Strategy :

- Replicate experiments using standardized reagents (e.g., HPLC-grade solvents, ≥98% CSA).

- Cross-validate yields via multiple analytical methods (e.g., NMR, elemental analysis).

- Report detailed experimental protocols (molar ratios, temperature gradients) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.